molecular formula C7H3ClFNS B136191 3-Chloro-4-fluorophenyl isothiocyanate CAS No. 137724-66-4

3-Chloro-4-fluorophenyl isothiocyanate

Cat. No.: B136191
CAS No.: 137724-66-4
M. Wt: 187.62 g/mol
InChI Key: BUVRIIKIGKFOKD-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorophenyl isothiocyanate is an organic compound with the molecular formula C₇H₃ClFNS and a molecular weight of 187.62 g/mol It is a member of the isothiocyanate family, characterized by the presence of the functional group -N=C=S

Scientific Research Applications

3-Chloro-4-fluorophenyl isothiocyanate has several applications in scientific research:

Safety and Hazards

3-Chloro-4-fluorophenyl isothiocyanate is classified as toxic and corrosive. It poses risks of acute toxicity through oral, dermal, and inhalation exposure. It can cause skin corrosion and serious eye damage. It is also a respiratory and skin sensitizer .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-fluorophenyl isothiocyanate can be synthesized from 3-chloro-4-fluoroaniline through a reaction with 1,1’-thiocarbonyldiimidazole . The reaction typically involves the following steps:

  • Dissolution of 3-chloro-4-fluoroaniline in an appropriate solvent such as dichloromethane.
  • Addition of 1,1’-thiocarbonyldiimidazole to the solution.
  • Stirring the reaction mixture at room temperature for several hours.
  • Purification of the product by column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluorophenyl isothiocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Amines: React with this compound to form thioureas under mild conditions.

    Alcohols: React to form carbamates, typically requiring a base such as triethylamine.

    Thiols: Form dithiocarbamates in the presence of a base.

Major Products

    Thioureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Dithiocarbamates: Formed from the reaction with thiols.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluorophenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is electrophilic and readily reacts with nucleophilic species, leading to the formation of various derivatives. These reactions can modify the biological activity of the resulting compounds, making them useful in drug development and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-fluorophenyl isothiocyanate is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and the types of reactions it undergoes

Properties

IUPAC Name

2-chloro-1-fluoro-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNS/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVRIIKIGKFOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333836
Record name 3-Chloro-4-fluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137724-66-4
Record name 3-Chloro-4-fluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-fluoro-4-isothiocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-4-fluorophenyl isothiocyanate
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